N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H21ClFN3O5S and its molecular weight is 469.91. The purity is usually 95%.
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Scientific Research Applications
Nonsteroidal Antiandrogens
Research into nonsteroidal antiandrogens has led to the synthesis and testing of derivatives with sulfone and sulfonyl groups for antiandrogen activity, contributing to the development of treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Coordination Chemistry
Studies on coordination chemistry have synthesized compounds involving sulfonyl and fluorophenyl groups, exploring their interactions with metal centers, which are crucial for understanding complex formation and stability (Bermejo et al., 2000).
Oxidative Catalysis
Oxidative enantioselective α-fluorination of aliphatic aldehydes has been enabled by N-heterocyclic carbene catalysis, demonstrating the utility of fluorophenylsulfonyl groups in synthetic chemistry for achieving high enantioselectivity (Li, Wu, & Wang, 2014).
Electrophoretic and Biocompatible Polymers
Research on electrophoretic and biocompatible polymers initiated by perfluoroalkanesulfoneimides has explored the synthesis and application of poly(2-oxazoline)s for coatings and hybrid materials, indicating the role of sulfonyl and fluorophenyl groups in developing advanced materials (Hayashi & Takasu, 2015).
Photoacid Generation
The study of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs) for deep UV lithography has been carried out, shedding light on the photochemical behavior and efficiency of arylsulfonyl radicals, which are relevant for materials science and photolithography applications (Ortica, Coenjarts, Scaiano, Liu, Pohlers, & Cameron, 2001).
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O5S/c21-17-5-2-1-4-14(17)12-23-19(26)20(27)24-13-18-25(10-3-11-30-18)31(28,29)16-8-6-15(22)7-9-16/h1-2,4-9,18H,3,10-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBNKNCNUUHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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